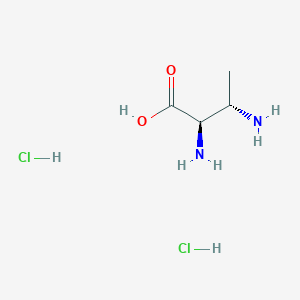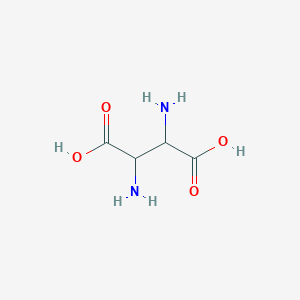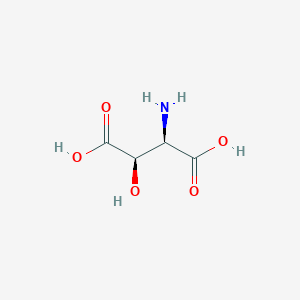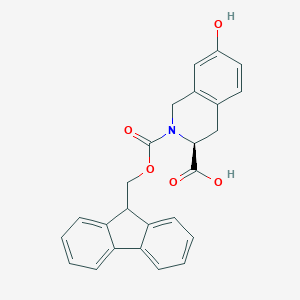
Fmoc-hydroxy-tic-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-hydroxy-tic-oh, also known as fluorenylmethyloxycarbonyl-hydroxy-tetrahydroisoquinoline-carboxylic acid, is a derivative of tetrahydroisoquinoline. It is commonly used in peptide synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
The primary target of Fmoc-hydroxy-tic-oh is the amino group of an amino acid . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in the chemical synthesis of peptides . It is used to protect the amino group during peptide synthesis, preventing it from reacting prematurely .
Mode of Action
The Fmoc group interacts with its target, the amino group, by forming a bond that protects the amino group from reacting with other compounds during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group is removed using a base, usually piperidine , revealing the amino group and allowing it to participate in peptide bond formation .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group during the early stages of synthesis, allowing for the precise formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group is removed, revealing the amino group and allowing it to participate in further reactions .
Pharmacokinetics
The fmoc group is known to be stable under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amino group, the Fmoc group allows for the precise assembly of peptide chains . Once the Fmoc group is removed, the amino group is free to participate in further reactions, leading to the formation of complex peptides .
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound. Additionally, the presence of other reactive compounds can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-hydroxy-tic-oh typically involves multiple stepsThe final step involves carboxylation to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-hydroxy-tic-oh undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Scientific Research Applications
Fmoc-hydroxy-tic-oh has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a protecting group for amines.
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes
Comparison with Similar Compounds
Similar Compounds
Boc-hydroxy-tic-oh: Uses tert-butyloxycarbonyl as a protecting group, which is acid-labile.
Cbz-hydroxy-tic-oh: Uses benzyloxycarbonyl as a protecting group, which is removed by hydrogenolysis.
Uniqueness
Fmoc-hydroxy-tic-oh is unique due to its base-labile fluorenylmethyloxycarbonyl group, which allows for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where other protecting groups might not be as effective .
Properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZSUJEVZOPJV-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
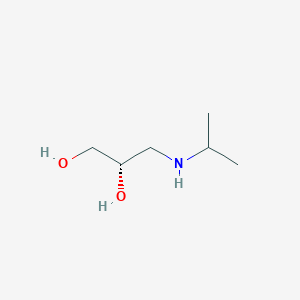
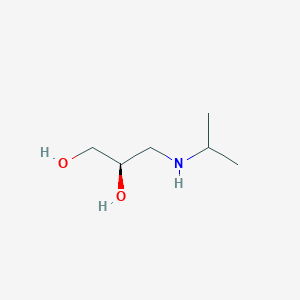
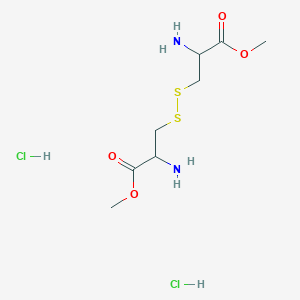

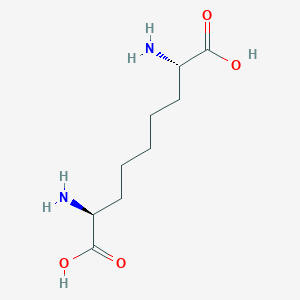
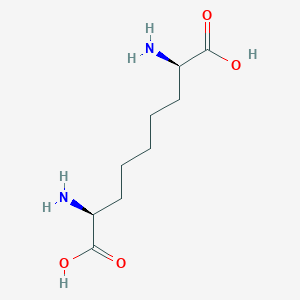
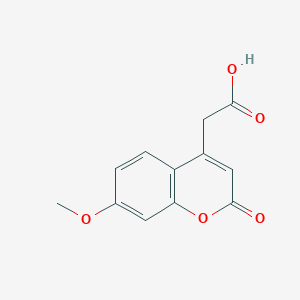
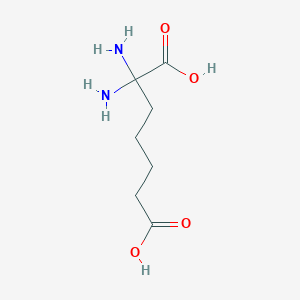
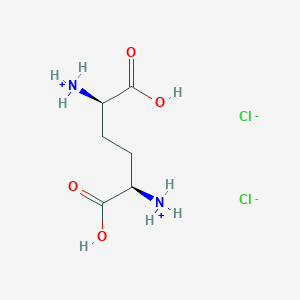
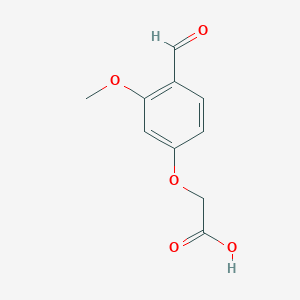
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
